molecular formula C6H6F3N3 B3399062 N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 1036455-18-1

N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No. B3399062
CAS RN: 1036455-18-1
M. Wt: 177.13 g/mol
InChI Key: JPLFJQFRGPPULJ-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “N-(2,2,2-trifluoroethyl)pyrimidin-2-amine”, involves a series of steps. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “N-(2,2,2-trifluoroethyl)pyrimidin-2-amine” can be represented by the InChI code: 1S/C6H6F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) .

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives is unique. They act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

The future directions of “N-(2,2,2-trifluoroethyl)pyrimidin-2-amine” and its derivatives are promising. They are considered potential candidates for new agrochemicals due to their outstanding activity and unique mode of action . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-12-5-10-2-1-3-11-5/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFJQFRGPPULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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